Fvatdvgpfaf

Description

Fvatdvgpfaf (CAS No. 1022150-11-3) is an organic compound with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.57 g/mol. Its PubChem ID is 59799012, and it is classified under the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

Molecular Formula |

C58H79N11O15 |

|---|---|

Molecular Weight |

1170.3 g/mol |

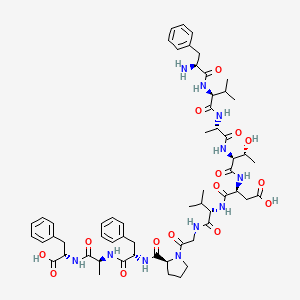

IUPAC Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C58H79N11O15/c1-31(2)46(67-53(78)41(29-45(72)73)64-57(82)48(35(7)70)68-50(75)34(6)62-56(81)47(32(3)4)66-51(76)39(59)26-36-18-11-8-12-19-36)55(80)60-30-44(71)69-25-17-24-43(69)54(79)63-40(27-37-20-13-9-14-21-37)52(77)61-33(5)49(74)65-42(58(83)84)28-38-22-15-10-16-23-38/h8-16,18-23,31-35,39-43,46-48,70H,17,24-30,59H2,1-7H3,(H,60,80)(H,61,77)(H,62,81)(H,63,79)(H,64,82)(H,65,74)(H,66,76)(H,67,78)(H,68,75)(H,72,73)(H,83,84)/t33-,34-,35+,39-,40-,41-,42-,43-,46-,47-,48-/m0/s1 |

InChI Key |

WMTZDAHGKCEIAT-ILJNECBNSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Fvatdvgpfaf belongs to a class of nitrogen- and oxygen-containing heterocyclic compounds. Below is a detailed comparison with structurally analogous compounds, based on molecular properties, synthesis, and hazard profiles.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Structural Modifications Impact Physicochemical Properties :

- The addition of a methylene group (CAS 1022150-12-4) increases molecular weight by 14.03 g/mol , likely enhancing hydrophobicity and thermal stability .

- Unsaturation in CAS 1022150-13-5 reduces molecular weight and may improve reactivity in electrophilic substitution reactions.

Hazard Profile Variability: CAS 1022150-12-4 lacks the H335 hazard, suggesting reduced respiratory risks compared to this compound.

Synthesis Complexity :

- This compound’s use of cesium carbonate (Method B) contrasts with analogues synthesized via milder bases, implying higher cost or scalability constraints .

Functional Implications:

- Pharmaceutical Potential: The amide-rich structure of Fvatdvgvgpfaf aligns with protease inhibitor scaffolds, whereas analogues with reduced nitrogen content (e.g., CAS 1022150-14-6) may favor material science applications.

- Safety vs. Efficacy : Compounds with lower hazard scores (e.g., CAS 1022150-12-4) could be prioritized for industrial scaling despite marginally reduced structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.